molecular formula C11H17N3S B1613044 N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine CAS No. 906352-66-7

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Cat. No.: B1613044
CAS No.: 906352-66-7
M. Wt: 223.34 g/mol
InChI Key: KEXCZGSQJYTNRX-UHFFFAOYSA-N
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Description

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a methanamine derivative featuring a pyridine ring substituted at the 4-position with a thiomorpholin group.

Properties

IUPAC Name

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCZGSQJYTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640226
Record name N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-66-7
Record name N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive N-Methylation from Nitro Compounds

One efficient preparation method reported involves a one-pot synthesis starting from nitro compounds, which are sequentially hydrogenated and methylated to yield N-methylated amines. This approach uses inexpensive, non-toxic nitro precursors and various methylating agents such as methanol, dimethyl sulfoxide (DMSO), and formaldehyde.

Step Reagents & Conditions Description Yield & Notes
1 Nitro compound (starting material) Activation of aldehydes and controlled liberation of methylamine -
2 Hydrogenation catalyst, methylating agent (e.g., methanol, DMSO) Sequential hydrogenation and methylation in one pot High step economy, reduced purification steps
3 Isolation and purification Extraction and chromatographic purification Optimized for industrial scale

This method is advantageous due to its simplicity, cost-effectiveness, and the ability to scale up using continuous flow reactors and automated systems for enhanced yield and purity.

Nucleophilic Substitution Using Potassium Carbonate in DMF

Another documented method involves the reaction of N-methyl-1-(pyridin-4-yl)methanamine with alkyl halides under basic conditions to introduce the thiomorpholine substituent or related groups.

Parameter Details
Base Potassium carbonate (K2CO3)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80°C
Reaction Time 16 hours
Work-up Cooling, aqueous extraction with dichloromethane, drying over sodium sulfate, concentration under reduced pressure
Yield Approximately 49% for related pyridinylmethylamine derivatives

This procedure is exemplified by the preparation of intermediates such as 2-[2-(methylpyridin-4-ylmethylamino)ethylisoindole-1,3-dione], indicating its applicability to related amine derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
One-pot reductive N-methylation Nitro compounds Hydrogenation catalyst, methanol/DMSO/formaldehyde Sequential hydrogenation and methylation High (varies) Economical, scalable, minimal purification
Nucleophilic substitution N-methyl-1-(pyridin-4-yl)methanamine Potassium carbonate, 2-bromoethylphthalimide, DMF 80°C, 16 h ~49% Classic substitution, intermediate formation
Pyrimidine substitution and hydrazine treatment N-methyl-1-(4-pyridinyl)methanamine 4,6-Dichloro-5-fluoro-2-methylpyrimidine, triethylamine, hydrazine monohydrate Room temp to 60°C, overnight 49% Demonstrates methylation in heterocyclic systems

Research Findings and Optimization Notes

  • The one-pot reductive methylation method offers significant advantages in terms of step economy and cost, making it suitable for large-scale synthesis. The use of inexpensive methylating agents and the avoidance of isolation of intermediates reduce time and material costs.

  • Reaction conditions such as temperature, solvent choice, and base concentration critically affect yields in nucleophilic substitution reactions. For example, potassium carbonate in DMF at 80°C for 16 hours provides moderate yields but requires careful work-up to remove inorganic salts and byproducts.

  • Purification techniques such as reverse phase HPLC and chromatographic methods are essential to isolate high-purity products, especially when working with complex heterocyclic intermediates.

  • Industrial scale-up may employ continuous flow reactors to enhance reaction control, reproducibility, and safety, especially for hydrogenation steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiomorpholine ring’s sulfur atom and the pyridine’s electron-deficient nature enable nucleophilic substitution at specific positions.

Reaction Type Reagents/Conditions Products Key Observations
SN2 at Pyridine C-2Alkyl halides, K₂CO₃, DMF, 80°C2-alkylthiomorpholine-pyridine derivativesSteric hindrance from thiomorpholine reduces reactivity at C-2
Thiomorpholine ring openingH₂O/H⁺ or NH₃, refluxThiol-containing linear aminesAcidic conditions favor ring-opening via protonation at sulfur

Oxidation Reactions

The thiomorpholine sulfur undergoes controlled oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Yield Selectivity
H₂O₂ (30%)CH₂Cl₂, 0°C, 2 hMono-sulfoxide68%>95% regioselectivity at sulfur
m-CPBAEtOAc, RT, 12 hDi-sulfone82%Complete oxidation observed

Note: Sulfoxide formation enhances hydrogen-bonding capacity, influencing biological activity.

Alkylation and Acylation of the Methanamine Group

The secondary amine in the methanamine side chain participates in alkylation and acylation reactions.

Reaction Reagents Conditions Product Application
AlkylationCH₃I, NaH, THF0°C → RT, 6 hTertiary amine derivativeEnhanced lipophilicity for drug delivery
AcylationAcCl, Et₃N, CH₂Cl₂RT, 2 hAcetylated methanamineStabilizes amine against metabolic oxidation

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions under transition-metal catalysis.

Coupling Type Catalyst/Base Substrates Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiarylpyridine derivatives55–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl bromidesN-aryl methanamine analogs60–80%

Acid-Base Reactivity

The compound exhibits pH-dependent behavior due to the pyridine (pKa ~3.5) and methanamine (pKa ~9.8) groups:

  • Protonation Sites: Pyridine nitrogen at low pH; methanamine nitrogen at high pH.

  • Solubility: Increases in acidic buffers (e.g., 0.1 N HCl: 174 μg/mL) due to salt formation.

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products
100°C, 24 h (neat)Partial decomposition (~15%)Thiomorpholine sulfoxide, pyridine dimers
UV light (254 nm), 48 hComplete degradationMultiple unidentified polar metabolites

Scientific Research Applications

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9)
  • Structure: Thienopyridine core instead of pyridine-thiomorpholin.
  • Key Differences: Electronic Effects: The thieno[2,3-b]pyridine moiety introduces a fused thiophene ring, increasing aromaticity compared to the pyridine-thiomorpholin system. Solubility: The sulfur in thiophene may reduce polarity compared to the thiomorpholin’s secondary amine and sulfur.
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (W1Y)
  • Structure : Pyrazole ring substituted with phenyl and methylamine groups.
  • Properties :
    • Molecular formula: C11H13N3 (MW: 179.25 g/mol).
    • Lower molecular weight and simpler heterocycle compared to the target compound .
N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine
  • Structure : Oxygen-containing tetrahydropyran ring.
  • Synthesis : Used in amination reactions of pyrrolopyrimidines in water, achieving yields up to 86% .
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride
  • Structure : Thiazole ring with phenyl and methylamine substituents.
  • Key Data :
    • Formula: C11H13ClN2S (MW: 240.75 g/mol).
    • The thiazole’s nitrogen-sulfur heterocycle offers distinct electronic properties compared to pyridine-thiomorpholin .
2.2 Physicochemical and Pharmacokinetic Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine C10H15N3S 209.31 1.2 Moderate (aqueous)
N-methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine C9H10N2S 178.26 2.1 Low
N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine C7H15NO 129.20 0.8 High
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine C11H13N2S 205.30 2.5 Low
  • Solubility Trends : Oxygen-containing analogs (e.g., tetrahydropyran) exhibit higher aqueous solubility due to increased polarity. Thiomorpholin and thiazole derivatives show moderate-to-low solubility, influenced by sulfur’s ambivalent polarity.
  • Lipophilicity: Thienopyridine and thiazole analogs have higher LogP values, suggesting better membrane permeability.

Biological Activity

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, with the CAS number 906352-66-7, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H17N3S, with a molecular weight of 223.34 g/mol. Its physical properties include a density of 1.139 g/cm³ and a boiling point ranging from 140 to 150 °C under reduced pressure .

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiomorpholine and pyridine moieties suggests potential interactions with G protein-coupled receptors (GPCRs) and other enzyme systems. For instance, compounds featuring pyridine rings have been shown to exhibit significant activity against malaria by inhibiting Plasmodium falciparum through various mechanisms, including interference with metabolic pathways .

Antimicrobial Activity

Studies have explored the antimicrobial potential of related compounds. For example, certain substituted pyrazines have demonstrated significant activity against Mycobacterium tuberculosis, indicating that structural similarities may confer similar properties to this compound .

Anticancer Activity

The anticancer activity of related compounds has been documented extensively. A recent study highlighted a series of compounds that displayed broad-spectrum activity against various cancer cell lines, suggesting that N-methyl derivatives may also exhibit similar properties due to their structural characteristics . The compound's ability to inhibit specific kinases could be a focal point for further investigation.

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial agents, compounds structurally related to this compound were tested for their efficacy against Plasmodium species. The most promising derivatives showed up to 96% reduction in parasitemia in rodent models when administered at appropriate dosages . This suggests that N-methyl derivatives could be optimized for similar antimalarial effects.

Case Study 2: Antimycobacterial Evaluation

Another case study evaluated the antimycobacterial properties of various substituted compounds. The findings indicated that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL for some derivatives . This highlights the potential for N-methyl derivatives to be effective in treating mycobacterial infections.

Table 1: Summary of Biological Activities

CompoundActivity TypeReference
N-Methyl DerivativeAntimalarial
Substituted PyrazinesAntimycobacterial
Various Aminopyridine DerivativesAnticancer

Table 2: Physical Properties

PropertyValue
Molecular FormulaC11H17N3S
Molecular Weight223.34 g/mol
Density1.139 g/cm³
Boiling Point140–150 °C

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, and what intermediates are critical for yield optimization?

  • Methodology :

  • Nucleophilic substitution : React 4-chloropyridine derivatives with thiomorpholine to introduce the thiomorpholinyl group, followed by reductive amination with methylamine to install the N-methylmethanamine moiety .
  • Mannich base synthesis : Utilize ketonic intermediates (e.g., thiazole or pyridine-based aldehydes) in three-component reactions with methylamine and thiomorpholine derivatives .
  • Key intermediates : 2-thiomorpholin-4-ylpyridine-4-carbaldehyde (confirmed via 1^1H NMR and LC-MS) and N-methylpropargylamine (for Cu-catalyzed click chemistry modifications) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural confirmation and purity assessment?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., thiomorpholine protons at δ 2.8–3.2 ppm, pyridyl protons at δ 8.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., calculated [M+H]+^+ = 253.12; observed 253.11 ± 0.02) .
  • HPLC-PDA : Purity >98% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions, such as with CYP enzymes or riboswitches?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP51 (Leishmania) or TPP riboswitches. Focus on thiomorpholine’s sulfur atom for potential hydrogen bonding with heme iron or RNA phosphate backbones .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR : Correlate substituent electronegativity (e.g., pyridine vs. thiophene) with inhibitory activity (IC50_{50}) .

Q. What experimental strategies resolve contradictions in biological activity data across assay formats (e.g., enzyme vs. cell-based assays)?

  • Methodology :

  • Dose-response normalization : Account for membrane permeability differences by comparing EC50_{50} (cell-based) and Ki_i (enzyme assays) using Hill coefficients .
  • Metabolite profiling : Use LC-HRMS to identify oxidation products (e.g., sulfoxide derivatives) that may alter activity in cell assays .
  • Assay controls : Include thiomorpholine-free analogs to isolate the contribution of the sulfur moiety to activity .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

  • Methodology :

  • SHELX refinement : Resolve X-ray crystal structures (e.g., PDB deposition) to identify key interactions, such as π-stacking between pyridyl groups and aromatic residues .
  • Electron density maps : Validate protonation states of the methanamine group in active-site binding pockets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

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